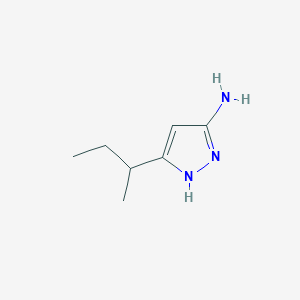

3-sec-Butyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

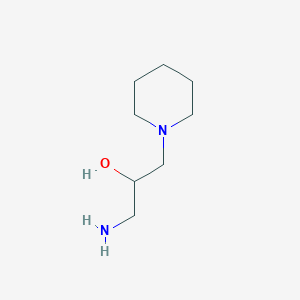

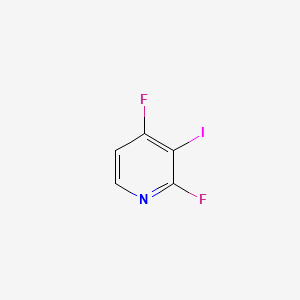

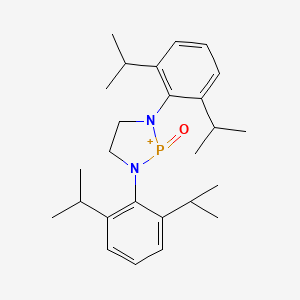

“3-sec-Butyl-1H-pyrazol-5-amine”, also known as MRS38181, is a pyrazole compound that has gained significant attention in recent years due to its promising biological properties. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 5-amino-pyrazoles, such as “3-sec-Butyl-1H-pyrazol-5-amine”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . An ambient-temperature synthesis of N-pyrazolyl imine was reported through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular formula of “3-sec-Butyl-1H-pyrazol-5-amine” is C7H13N3 . The SMILES string is NC1=CC©=NN1C©CC .

Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

- Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

2. Structure and Chemistry of 3(5)-Substituted Pyrazoles

- Application Summary : Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

- Methods of Application : The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism . Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .

- Results or Outcomes : The multitude of compounds in the azole family provides structural diversity along the various classes of azoles and a wide range of applications in major fields, including in the pharmaceutical industry .

3. 5-Amino-pyrazoles in Organic and Medicinal Synthesis

- Application Summary : 5-Amino-pyrazoles are potent reagents in organic and medicinal synthesis. They have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- Methods of Application : The applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities have been summarized . These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

- Results or Outcomes : 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

4. Structure and Chemistry of 3(5)-Substituted Pyrazoles

- Application Summary : The use of 3(5)-aminopyrazoles as building blocks in heterocyclic synthesis is challenging, mostly because these are polyfunctional compounds exhibiting a high chemical variability within the structure .

- Methods of Application : 3(5)-aminopyrazoles are composed of one electrophilic C3/C5 position, depending on the considered tautomer, and four main nucleophilic sites .

- Results or Outcomes : These compounds have attracted more attention due to their wide range of physiological and pharmacological activities .

5. Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Application Summary : This compound is synthesized through a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Methods of Application : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

- Results or Outcomes : The structure of the synthesized N-heterocyclic amine was fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .

6. Structure and Chemistry of 3(5)-Substituted Pyrazoles

- Application Summary : The use of 3(5)-aminopyrazoles as building blocks in heterocyclic synthesis is challenging, mostly because these are polyfunctional compounds exhibiting a high chemical variability within the structure . 3(5)-aminopyrazoles are composed of one electrophilic C3/C5 position, depending on the considered tautomer, and four main nucleophilic sites .

- Results or Outcomes : These compounds have attracted more attention due to their wide range of physiological and pharmacological activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-butan-2-yl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGIUJMQEDPSCJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=NN1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480564 |

Source

|

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-sec-Butyl-1H-pyrazol-5-amine | |

CAS RN |

56367-25-0 |

Source

|

| Record name | 3-sec-Butyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)

![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)